molecular formula C3H6N4O2 B13114630 5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic Acid CAS No. 708977-28-0

5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic Acid

Cat. No.: B13114630
CAS No.: 708977-28-0
M. Wt: 130.11 g/mol
InChI Key: CIZOWYDQWZGNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

708977-28-0

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C3H6N4O2/c4-3-5-1(2(8)9)6-7-3/h1,6H,(H,8,9)(H3,4,5,7)

InChI Key

CIZOWYDQWZGNLH-UHFFFAOYSA-N

Canonical SMILES

C1(NNC(=N1)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.